molecular formula C11H21Cl2N3S B2385884 3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride CAS No. 2137733-22-1

3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride

Cat. No.: B2385884
CAS No.: 2137733-22-1
M. Wt: 298.27
InChI Key: XNEWEUKBQAKIAA-UHFFFAOYSA-N
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Description

3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H21Cl2N3S and a molecular weight of 298.27

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-methylthiazole with appropriate reagents under controlled conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through a series of reactions involving the thiazole intermediate.

    Final Amination and Salt Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride
  • 4-Isopropyl-5-methyl-1,3-thiazol-2-amine

Uniqueness

3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S.2ClH/c1-8-6-14(4-3-11(8)12)7-10-5-13-9(2)15-10;;/h5,8,11H,3-4,6-7,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEWEUKBQAKIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=CN=C(S2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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